Cas no 1579942-13-4 (N-Boc-O-(5-bromopentyl)-L-tyrosine)

N-Boc-O-(5-bromopentyl)-L-tyrosine 化学的及び物理的性質
名前と識別子
-
- 1579942-13-4
- N-Boc-O-(5-bromopentyl)-L-tyrosine
- L-Tyrosine, O-(5-bromopentyl)-N-[(1,1-dimethylethoxy)carbonyl]-
-
- インチ: 1S/C19H28BrNO5/c1-19(2,3)26-18(24)21-16(17(22)23)13-14-7-9-15(10-8-14)25-12-6-4-5-11-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1
- InChIKey: FKGBJKBBTRGJQD-INIZCTEOSA-N
- ほほえんだ: BrCCCCCOC1C=CC(=CC=1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 429.11509g/mol
- どういたいしつりょう: 429.11509g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 12
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 563.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 2.99±0.10(Predicted)
N-Boc-O-(5-bromopentyl)-L-tyrosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01JMDI-250mg |
N-Boc-O-(5-bromopentyl)-L-tyrosine |
1579942-13-4 | 97% | 250mg |
$163.00 | 2024-06-20 | |
Aaron | AR01JMLU-250mg |
N-BOC-O-(5-BROMOPENTYL)-L-TYROSINE |
1579942-13-4 | 97% | 250mg |
$180.00 | 2025-02-17 | |
Aaron | AR01JMLU-500mg |
N-BOC-O-(5-BROMOPENTYL)-L-TYROSINE |
1579942-13-4 | 97% | 500mg |
$318.00 | 2025-02-17 | |
1PlusChem | 1P01JMDI-500mg |
N-Boc-O-(5-bromopentyl)-L-tyrosine |
1579942-13-4 | 97% | 500mg |
$278.00 | 2024-06-20 | |
1PlusChem | 1P01JMDI-1g |
N-Boc-O-(5-bromopentyl)-L-tyrosine |
1579942-13-4 | 97% | 1g |
$433.00 | 2024-06-20 | |
Aaron | AR01JMLU-1g |
N-BOC-O-(5-BROMOPENTYL)-L-TYROSINE |
1579942-13-4 | 97% | 1g |
$491.00 | 2025-02-17 |
N-Boc-O-(5-bromopentyl)-L-tyrosine 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
N-Boc-O-(5-bromopentyl)-L-tyrosineに関する追加情報
N-Boc-O-(5-bromopentyl)-L-tyrosine: A Versatile Building Block in the Development of Peptide-Based Therapeutics
N-Boc-O-(5-bromopentyl)-L-tyrosine is a key tyrosine derivative with a unique structural configuration that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS No. 1579942-13-4, serves as a critical intermediate in the synthesis of peptide-based therapeutics and targeted drug delivery systems. Recent advancements in synthetic organic chemistry and biomedical research have further highlighted the potential of this molecule in addressing complex biological challenges.
The structural features of N-Boc-O-(5-bromopentyl)-L-tyrosine are central to its functional versatility. The tyrosine residue is modified with a Boc (t-butyl carbamate) protecting group, which enhances its stability during chemical synthesis. The 5-bromopentyl chain introduces a bioactive moiety that can be further functionalized to create peptide conjugates with tailored pharmacological properties. This functional group enables the molecule to participate in ligand-receptor interactions and signal transduction pathways, making it a valuable tool in drug discovery.
Recent studies in biomedical research have demonstrated the utility of N-Boc-O-(5-bromopenty)-L-tyrosine in the development of targeted therapies for neurodegenerative diseases and oncology applications. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the use of this compound as a building block for peptide-based inhibitors targeting the tyrosine kinase family, which are implicated in cell proliferation and angiogenesis. These findings underscore the molecule's role in antitumor drug development.
One of the most promising applications of N-Boc-O-(5-bromopentyl)-L-tyrosine lies in its potential to enhance the solubility and bioavailability of peptide drugs. Traditional peptide therapeutics often face challenges related to low stability and poor permeability, which limit their clinical utility. By incorporating the 5-bromopentyl chain, researchers have been able to design conjugated peptides that exhibit improved cell membrane permeability and targeted delivery capabilities. This has been particularly impactful in the development of antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems.
Advancements in synthetic methodologies have further expanded the utility of N-Boc-O-(5-bromopentyl)-L-tyrosine. A 2024 study in Organic & Biomolecular Chemistry described a novel click chemistry approach to functionalize the 5-bromopentyl group with fluorescent probes and radiolabels, enabling real-time tracking of drug molecules in in vivo models. This innovation has significant implications for pharmacokinetic studies and drug metabolism research, particularly in the context of personalized medicine.
The synthetic accessibility of N-Boc-O-(5-bromopentyl)-L-tyrosine has also been optimized to meet the demands of high-throughput screening in drug discovery pipelines. Researchers have developed asymmetric catalytic methods to selectively functionalize the tyrosine residue, allowing for the rapid generation of diverse peptide libraries. These libraries are essential for structure-activity relationship (SAR) studies and the identification of lead compounds with enhanced therapeutic efficacy.
In the realm of biomedical engineering, N-Boc-O-(5-bromopentyl)-L-tyrosine has been utilized to create smart biomaterials that respond to environmental stimuli. For example, a 2023 study in Biomaterials demonstrated the incorporation of this compound into hydrogel matrices to enable controlled release of therapeutic agents. The 5-bromopentyl chain was modified to incorporate light-sensitive groups, allowing for phototriggered drug release in targeted tissues. This approach has potential applications in chronic wound healing and gene therapy.
Despite its promising applications, the use of N-Boc-O-(5-bromopentyl)-L-tyrosine is not without challenges. One of the primary concerns is the potential for metabolic activation of the 5-bromopentyl group, which could lead to toxicological side effects. Researchers are actively exploring chemical modifications to mitigate this risk while preserving the molecule's functional properties. For instance, replacing the 5-bromopentyl chain with non-toxic analogs or bioinert groups has been shown to reduce in vivo toxicity without compromising target specificity.
Looking ahead, the integration of N-Boc-O-(5-bromopentyl)-L-tyrosine into multi-target drug design and combination therapies is expected to drive further innovation in pharmaceutical research. The molecule's ability to serve as a platform for functionalization makes it a key player in the development of next-generation therapeutics that address complex disease mechanisms. As synthetic biology and computational modeling continue to evolve, the role of this compound in biomedical applications is likely to expand even further.
1579942-13-4 (N-Boc-O-(5-bromopentyl)-L-tyrosine) 関連製品
- 1510728-51-4(2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one)
- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)
- 1806983-63-0(Ethyl 2-bromo-5-hydroxypyridine-3-acetate)
- 1260773-83-8(3-(3-fluoro-4-methylphenyl)azetidine)
- 592550-44-2(2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)
- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)
- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1450997-88-2(3-Hydroxyoxetane-3-carboxylic acid)




